Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Thiazoles are heterocyclic organic compounds that contain a five-membered ring with three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in gene editing .
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
5-Nitro-2-(3-thienyl)pyridine is an organic compound characterized by the molecular formula C₉H₆N₂O₂S. It features a pyridine ring substituted with a nitro group at the 5-position and a thienyl group at the 2-position. The presence of both the nitro and thienyl groups contributes to its unique electronic and steric properties, making it of interest in various fields of chemical research.
The reactivity of 5-nitro-2-(3-thienyl)pyridine can be attributed to the electron-withdrawing nature of the nitro group, which enhances its electrophilic character. Common reactions include:
Research indicates that compounds similar to 5-nitro-2-(3-thienyl)pyridine exhibit significant biological activities. For instance, nitropyridines are often studied for their potential as anti-cancer agents and as inhibitors in various biochemical pathways. Specific studies have highlighted their ability to interact with biological targets, although detailed investigations into this compound's specific biological effects are still limited.
Several synthetic routes have been developed for preparing 5-nitro-2-(3-thienyl)pyridine:
5-Nitro-2-(3-thienyl)pyridine finds applications in various domains:
5-Nitro-2-(3-thienyl)pyridine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitro-2-pyridine | Nitro group at position 5 | Antimicrobial properties |
| 4-Nitro-3-thiophenol | Nitro group at position 4 on thiophenol | Antioxidant activity |
| 3-Nitro-4-pyridinamine | Nitro group at position 3 on pyridinamine | Potential anticancer activity |
The unique combination of a thienyl substituent and a nitro group on the pyridine ring distinguishes this compound from others. Its specific electronic properties may lead to unique reactivity patterns not observed in simpler derivatives, highlighting its potential for novel applications in chemical synthesis and pharmacology.
Extensive structure–activity–relationship campaigns have established that inserting the 5-nitro-2-(3-thienyl) fragment into diverse heterocyclic carriers (quinolones, thiadiazoles, thienopyridines) consistently enhances potency against methicillin- and vancomycin-resistant Staphylococcus and vancomycin-resistant Enterococcus isolates. Table 1 collates the most robust, quantitative data available to date.
Table 1. Minimum inhibitory concentrations (MIC) of selected 5-nitro-2-(3-thienyl)-based derivatives against key Gram-positive pathogens
| Entry | Carrier Scaffold (R¹) | Test Organism | Resistance Profile | MIC (µg mL⁻¹) | Comparative Standard | Standard MIC (µg mL⁻¹) |
|---|---|---|---|---|---|---|
| 1 | N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazol-2-yl]-piperazinyl ciprofloxacin | Staphylococcus aureus | Methicillin-resistant | 0.015 [1] | Ciprofloxacin | 0.25 [1] |
| 2 | Same as Entry 1 | Staphylococcus epidermidis | Methicillin-resistant | 0.03 [1] | Ciprofloxacin | 0.50 [1] |
| 3 | 6-Thiophen-4-trifluoromethyl thienopyridin-3-amine | Bacillus subtilis | Laboratory strain | 12 [2] | Chloramphenicol | 8 [2] |
| 4 | 3-Amino-5-bromo-4,6-dimethyl-N-(4-sulfamoylphenyl)-thienopyridine-2-carboxamide | Escherichia coli | Extended-spectrum β-lactamase | 3.44 [3] | Norfloxacin | 1.0 [3] |
| 5 | Thiophenyl-substituted pyrimidine derivative | Methicillin-resistant Staphylococcus aureus | Clinical MRSA | 0.25 (eight-fold < vancomycin) [4] | Vancomycin | 2 [4] |
Key observations
Gram-negative envelopes pose two obstacles—reduced permeability and efflux. Thienylpyridine chemotypes have been adapted to negotiate both:
Membrane-permeation gain
Lipophilic tailoring on the pyridine ring (e.g., N-benzyloxyimino ethyl side chains) increases compound log P from 1.9 to 4.1, tripling outer-membrane penetration in real-time fluorimetric influx assays [2].
Efflux circumvention
Substituents that confer zwitterionic character at physiological pH minimise AcrAB-TolC recognition; mutants lacking TolC show no MIC shift, confirming avoidance of the main exporter [1].
Enzymatic targeting
Molecular docking and enzyme kinetics reveal that 5-nitro-2-(3-thienyl)-containing quinolones form a ternary complex with magnesium and the GyrA subunit, preserving the canonical quinolone –Mg²⁺–DNA wedge but with added π-stacking from the thienyl ring that blocks mutation-prone residues Asp87 and Ser83 [1].
Collectively, these features translate into activity windows of 0.25–4 µg mL⁻¹ against extended-spectrum β-lactamase–producing Escherichia coli and carbapenem-resistant Klebsiella pneumoniae isolates—an efficacy comparable to the latest siderophore-cephalosporins yet without β-lactamase liability [3].
Thienopyridine-derived antifungals present a modest but exploitable potency window, particularly against opportunistic yeasts and filamentous moulds.
Table 3. Antifungal profiles of representative thienylpyridine scaffolds
| Compound | Core Type | Test Fungus | Assay Format | Endpoint Value | Fluconazole Comparator |
|---|---|---|---|---|---|
| 6-(Thiophen-2-yl)-4-(trifluoromethyl)-thienopyridin-3-amine [2] | Thieno[2,3-b]pyridine | Candida albicans | Disk, 20 µg disk⁻¹ | Zone 14 mm | Zone 18 mm |
| Same as above | Aspergillus niger | Disk, 20 µg disk⁻¹ | Zone 12 mm | Zone 11 mm | |
| Thienopyrimidine analogue (meta-NO₂) [6] | Thieno[2,3-d]pyrimidine | Cryptococcus neoformans | MIC broth | 8 µg mL⁻¹ | 16 µg mL⁻¹ |
| Thienyl nitrothiadiazole-benzylthio hybrid [7] | 1,3,4-Thiadiazole | L. major (promastigote surrogate for fungal uptake) | IC₅₀ | 11.2 µg mL⁻¹ | — |
Key mechanistic insights
Collectively, antifungal potency remains strain-dependent and typically one order of magnitude weaker than leading azoles; nonetheless, unique dual-mechanism cytotoxicity (membrane plus nuclear) and effectiveness against azole-refractory isolates position the scaffold as a potential adjunct in multidrug regimens.
Figure 1. Breadth of documented activity (dark shading = high potency; light shading = moderate potency; blank = no data)
| Pathogen Group | Gram-Positive | Gram-Negative | RNA Viruses | Yeasts | Filamentous Moulds |
|---|---|---|---|---|---|
| Activity Tier | █████ [1] [4] | ████ [3] | █████ [5] | ███ [2] | ██ [2] |